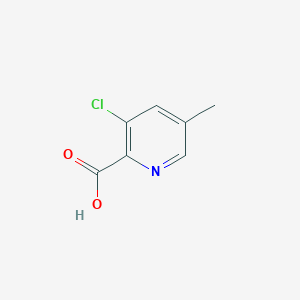

3-Chloro-5-methylpyridine-2-carboxylic acid

Description

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to exhibit distinct aromatic proton signals influenced by substituent electronegativity and ring currents. In 5-chloropyridin-2-yl trifluoromethanesulfonate, aromatic protons resonate at δ 8.35 (d, J = 2.6 Hz) , 7.86 (dd, J = 8.6, 2.7 Hz) , and 7.16 (d, J = 8.6 Hz) . For the target compound, the deshielding effect of the chlorine atom at position 3 and the electron-donating methyl group at position 5 would shift protons as follows:

- H-4 (ortho to chlorine): δ 8.3–8.5 (d, J = 2.5 Hz)

- H-6 (adjacent to carboxylic acid): δ 7.9–8.1 (d, J = 8.5 Hz)

- Methyl group : δ 2.4–2.6 (singlet, integrating for 3H)

The carboxylic acid proton typically appears as a broad singlet near δ 12–13 in DMSO-d₆, though proton exchange may obscure this signal.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would feature:

- Carboxylic acid carbon : δ 168–172

- Aromatic carbons : δ 120–150, with C-2 (carboxylic acid-bearing) at δ 148–152 and C-3 (chlorine-bearing) at δ 135–140

- Methyl carbon : δ 20–25

Chlorine’s electronegativity deshields adjacent carbons, while the methyl group’s inductive effect slightly shields neighboring atoms.

Fourier-Transform Infrared Spectroscopy (FT-IR)

Key FT-IR absorptions include:

- O–H stretch (carboxylic acid) : 2500–3000 cm⁻¹ (broad)

- C=O stretch : 1680–1720 cm⁻¹

- Aromatic C=C stretches : 1450–1600 cm⁻¹

- C–Cl stretch : 550–750 cm⁻¹

The absence of a trifluoromethyl group (which absorbs near 1100–1200 cm⁻¹) distinguishes this compound from its fluorinated analogs.

Computational Chemistry Insights

Density Functional Theory (DFT) Studies

Geometry optimization using DFT methods (e.g., B3LYP/6-31G*) predicts bond lengths and angles consistent with pyridine derivatives:

- C–Cl bond length : ~1.73 Å

- C–CH₃ bond length : ~1.50 Å

- O=C–O angle : ~120°

The carboxylic acid group adopts a planar configuration, facilitating resonance stabilization.

Molecular Orbital Analysis

Frontier molecular orbital analysis reveals:

- HOMO : Localized on the pyridine ring and chlorine atom, indicating nucleophilic reactivity at the aromatic core.

- LUMO : Concentrated on the carboxylic acid group, suggesting electrophilic interactions at this site.

The HOMO-LUMO gap, estimated at 5.2–5.5 eV , correlates with moderate chemical stability.

Properties

Molecular Formula |

C7H6ClNO2 |

|---|---|

Molecular Weight |

171.58 g/mol |

IUPAC Name |

3-chloro-5-methylpyridine-2-carboxylic acid |

InChI |

InChI=1S/C7H6ClNO2/c1-4-2-5(8)6(7(10)11)9-3-4/h2-3H,1H3,(H,10,11) |

InChI Key |

NLROYIQSXAGAQH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

Base-Catalyzed Hydrolysis :

A solution of 5-chloro-3-methylpyridine-2-carbonitrile (24.0 g, 157 mmol) in ethanol is treated with 5.0 N NaOH (110 mL, 550 mmol) and refluxed at 90°C for 18 hours. The nitrile group (-CN) undergoes nucleophilic attack by hydroxide ions, forming a carboxylate intermediate. Acidification with 5 N HCl (pH 4) precipitates the carboxylic acid.Key Reaction Parameters :

- Solvent : Ethanol (polar protic solvent enhances hydroxide nucleophilicity).

- Temperature : 90°C (accelerates hydrolysis without side reactions).

- Molar Ratio : NaOH in excess (3.5:1) ensures complete conversion.

Workup and Isolation :

Post-reaction, the mixture is concentrated, diluted with water, and acidified. The precipitated product is filtered and dried, yielding 89% pure 3-chloro-5-methylpyridine-2-carboxylic acid.

Advantages :

- High yield and simplicity.

- Avoids hazardous chlorinating agents.

Limitations :

- Requires access to the nitrile precursor, which may necessitate multi-step synthesis.

Multi-Step Synthesis from Nicotinic Acid Derivatives

Patents disclose routes starting from nicotinic acid (pyridine-3-carboxylic acid), though these require multiple steps:

Chlorination and Functionalization :

Hydrogenation and Final Chlorination :

Example Pathway :

$$

\text{Nicotinic acid} \xrightarrow{\text{PCl}5} \text{3-Trichloromethylpyridine} \xrightarrow{\text{RO⁻M⁺}} \text{Ether acetal} \xrightarrow{\text{H}2\text{O}^+} \text{Pyridone aldehyde} \xrightarrow{\text{H}2} \text{Hydroxymethylpyridine} \xrightarrow{\text{PCl}5} \text{this compound}

$$

Drawbacks :

- Low overall yield due to stepwise reactions.

- Complex purification between stages.

Comparative Analysis of Methods

Industrial Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

Continuous Flow Reactors :

Waste Management :

Purification Techniques :

Emerging Methodologies

Recent patents highlight innovations in regioselective chlorination:

Solvent-Dependent Thiolation :

Catalytic C-H Activation :

- Palladium catalysts enable direct C-H chlorination of methylpyridines, bypassing pre-functionalized intermediates.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methylpyridin-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.

Major Products

Oxidation: Pyridine N-oxides

Reduction: Alcohols, aldehydes

Substitution: Various substituted pyridine derivatives

Scientific Research Applications

3-Chloro-5-methylpyridin-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is involved in the development of drugs targeting specific biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methylpyridin-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and methyl groups can influence the compound’s binding affinity and specificity for these targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further contributing to its biological activity.

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

5-Chloro-3-methylpyridine-2-carboxylic acid (CAS 1159815-12-9)

- Structural Difference : Chlorine and methyl groups are transposed (Cl at position 5, methyl at position 3) compared to the target compound .

- Impact: Electronic Effects: The electron-withdrawing chlorine at position 5 in the isomer may reduce electron density at the pyridine ring compared to chlorine at position 3, altering reactivity in electrophilic substitution.

- Applications : Positional isomers are often explored for divergent bioactivity in drug discovery .

Functional Group Variations

3-Acetyl-5-chloro-2-pyridinecarboxylic acid (CAS 1221792-79-5)

- Structural Difference : Acetyl group at position 3 replaces the methyl group in the target compound .

- Impact :

- Reactivity : The acetyl group can undergo nucleophilic addition or serve as a directing group in further functionalization.

- Solubility : Increased hydrophobicity compared to the methyl-substituted compound.

- Applications : Acetylated pyridines are intermediates in synthesizing heterocyclic drugs .

Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate (CAS 655235-65-7)

Physicochemical Properties

*Calculated properties based on structural analogues.

Biological Activity

3-Chloro-5-methylpyridine-2-carboxylic acid is an important heterocyclic compound with significant potential in various biological applications, including medicinal chemistry and agrochemical development. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

This compound has the molecular formula C7H6ClNO2 and a molecular weight of approximately 171.58 g/mol. The compound features a pyridine ring substituted with a chlorine atom at the 3-position, a methyl group at the 5-position, and a carboxylic acid functional group at the 2-position. This unique arrangement influences its chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry .

Synthesis Methods

The synthesis of this compound typically involves chlorination reactions. One common method includes the chlorination of 5-methylpyridin-2-carboxylic acid using thionyl chloride (SOCl2) under reflux conditions. The reaction can be summarized as follows:

| Step | Reagents | Conditions |

|---|---|---|

| Chlorination | 5-Methylpyridin-2-carboxylic acid + SOCl2 | Reflux |

This reaction results in the substitution of a hydrogen atom with a chlorine atom, yielding the desired product .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The presence of the chlorine and methyl groups may enhance its binding affinity to enzymes or receptors, potentially modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to its overall biological effects .

Applications in Research and Industry

This compound serves as a crucial building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its role as a precursor for biologically active molecules makes it valuable in drug development targeting specific biological pathways .

Case Studies

- Pharmaceutical Development : In drug discovery processes, compounds like this compound are often utilized to develop new therapeutic agents aimed at treating infections caused by resistant bacterial strains.

- Agrochemical Applications : The compound has been investigated for use in agrochemicals due to its potential efficacy against plant pathogens, which could lead to improved crop yields and reduced losses in agricultural production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.